Amprolium

Thiamine Antagonist Eimeria tenella Selective Toxicity

Amprolium's thiamine-antagonist mechanism provides 42.5× selectivity for parasite transporters over host cells, enabling effective coccidiosis control with low host toxicity. It achieves >93% oocyst reduction within 8 days and offers a short 2–3-day withdrawal period for flexible pre-slaughter scheduling. Its distinct mode of action makes it essential for rotation programs combating ionophore-resistant Eimeria strains. When combined with Ethopabate, dual-pathway blockade enhances efficacy against mixed-species challenges. Ideal for prophylactic use in broiler drinking water and therapeutic intervention in sheep flocks.

Molecular Formula C14H19ClN4
Molecular Weight 278.78 g/mol
CAS No. 121-25-5
Cat. No. B1666021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmprolium
CAS121-25-5
SynonymsAmprol
Amprolium
Amprolium Chloride
Amprolium Hydrochloride
Anticoccid
Chloride, Amprolium
Hydrochloride, Amprolium
Hydrochloride, Noé-Socopharm
Némaprol
Noé Socopharm Hydrochloride
Noé-Socopharm Hydrochloride
Pyridinium, 1-((4-Amino-2-propyl-5-pyrimidinyl)methyl)-2-methyl-, Chloride (1:1)
Molecular FormulaC14H19ClN4
Molecular Weight278.78 g/mol
Structural Identifiers
SMILESCCCC1=NC=C(C(=N1)N)C[N+]2=CC=CC=C2C.Cl
InChIInChI=1S/C14H19N4.ClH/c1-3-6-13-16-9-12(14(15)17-13)10-18-8-5-4-7-11(18)2;/h4-5,7-9H,3,6,10H2,1-2H3,(H2,15,16,17);1H/q+1;/p-1
InChIKeyLCTXBFGHZLGBNU-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Amprolium (CAS 121-25-5): Thiamine Analogue Coccidiostat for Poultry and Livestock Applications


Amprolium (1-[(4-amino-2-propyl-5-pyrimidinyl)methyl]-2-picolinium chloride, CAS 121-25-5) is a synthetic thiamine analogue primarily used as a coccidiostat in veterinary medicine, particularly for poultry. It functions as a competitive antagonist of thiamine (Vitamin B1) transport in Eimeria species, the protozoan parasites responsible for coccidiosis [1]. By selectively blocking thiamine uptake, Amprolium disrupts carbohydrate metabolism and energy production in the parasite, halting its development and replication. Unlike many other anticoccidials that target the parasite's cell membrane or mitochondrial function, Amprolium's mechanism is uniquely nutrient-based and is effective primarily against the first-generation schizont stage of the Eimeria lifecycle [2].

Why Amprolium Cannot Be Directly Substituted by Other In-Class Coccidiostats in Poultry Production


Substituting Amprolium with other anticoccidials, such as ionophores (monensin, salinomycin) or synthetic compounds (toltrazuril, diclazuril), is not a straightforward interchange due to fundamental differences in mechanism of action, efficacy spectrum, safety profile, and regulatory considerations. Amprolium's unique action as a thiamine antagonist targets a specific nutrient uptake pathway, making it particularly effective during early-stage schizogony and often resulting in lower host toxicity compared to ionophores, which can have narrower safety margins [1]. Furthermore, comparative studies demonstrate that the relative efficacy of these compounds varies significantly depending on the Eimeria species, the severity of the infection, and the specific production system (e.g., floor vs. battery rearing) [2]. Critically, the development of resistance is not uniform across drug classes; Eimeria field isolates frequently show distinct resistance patterns to ionophores versus synthetic compounds like Amprolium, meaning a blind substitution without susceptibility testing can lead to treatment failure and economic loss [3].

Quantitative Evidence: Amprolium Differentiation vs. Key Coccidiostat Comparators


Mechanistic Selectivity: Amprolium Ki vs. Host and Parasite Thiamine Transporters

Amprolium's therapeutic index is founded on a significantly higher affinity for the parasite's thiamine transporter compared to the host's. In an in vitro study using isolated second-generation schizonts of Eimeria tenella and host intestinal cells, the inhibitory constant (Ki) for Amprolium was measured. The drug showed a 42.5-fold greater affinity for the parasite's thiamine uptake system [1]. This quantifies the basis for its selective action against coccidia with a reduced risk of inducing thiamine deficiency in the host animal under recommended dosages.

Thiamine Antagonist Eimeria tenella Selective Toxicity

Comparative In Vivo Efficacy: Amprolium vs. Monensin in Eimeria tenella-Infected Broilers

In a controlled study evaluating prophylactic effects against E. tenella in broiler chickens, Amprolium (125 ppm in drinking water) was directly compared to Monensin (100 ppm in feed). While both drugs showed protective effects compared to infected, non-treated controls, Monensin demonstrated superior performance across several key production parameters, including weight gain and feed conversion. Amprolium's efficiency was found to be less than Monensin [1]. This data is crucial for production decisions where maximizing growth rate is paramount, indicating that while Amprolium is effective, ionophores like Monensin may offer a greater growth advantage in high-challenge environments.

Prophylactic Efficacy Monensin Broiler Chicken

Comparative Therapeutic Efficacy: Amprolium vs. Toltrazuril and Sulphadimidine in Buffalo Calves

In a therapeutic trial on buffalo calves experimentally infected with Eimeria bovis and E. zuernii (3 x 10⁴ oocysts/calf), the effects of Amprolium (50 mg/kg orally for 7 days) were compared to Toltrazuril (20 mg/kg twice at 1-week interval) and Sulphadimidine (125 mg/kg IM followed by half dose for 4 days). Calves treated with Toltrazuril showed reduced oocyst output, and importantly, maintained body weight gain (BWG) comparable to uninfected controls. In contrast, calves treated with Amprolium or Sulphadimidine did not achieve the same level of BWG preservation, indicating a less effective therapeutic outcome under these conditions [1].

Therapeutic Efficacy Toltrazuril Bovine Coccidiosis

Comparative Efficacy in Ovine Coccidiosis: Amprolium vs. Herbal Alternatives

A study on sheep naturally infected with Eimeria spp. (minimum >5000 OPG) compared the efficacy of Amprolium (62.50 mg/kg bw) to turmeric and ginger extracts. Amprolium demonstrated high and consistent efficacy, with oocyst reduction ranging from 93.18% to 96.82% over a 28-day period post-treatment [1]. In stark contrast, the herbal treatments at various doses (200-300 mg/kg) only achieved oocyst reductions in the range of 38.51% to 64.21% over the same period. This massive difference quantifies the superior potency of Amprolium as a clinical treatment for coccidiosis in sheep.

Ovine Coccidiosis Herbal Anticoccidials Faecal Oocyst Count

Amprolium Withdrawal Period in Broiler Tissues: A Regulatory Differentiation

Procurement decisions for anticoccidials are heavily influenced by regulatory withdrawal times, which impact marketing flexibility. A recent LC-MS/MS study established the withdrawal period for Amprolium in broiler chickens after administration via drinking water. When administered at the therapeutic dose of 60 mg/L for 14 days, the withdrawal period in edible tissues was established at 3 days. At a higher dose of 240 mg/L for 7 days, the withdrawal period was 2 days [1]. This is a key differentiator compared to many other anticoccidials, which often have longer statutory withdrawal periods (e.g., some ionophores require 5 days or more), directly affecting a producer's ability to market birds quickly after a disease outbreak.

Withdrawal Period Tissue Residue Food Safety

Regional Resistance Patterns: Amprolium Susceptibility vs. Other Anticoccidials in Field Isolates

The emergence of drug resistance is a critical factor in selecting an anticoccidial program. A comprehensive survey of field isolates from broiler farms in Kashmir, India, evaluated resistance to Amprolium and Sulphaquinoxaline using the Global Index (%GI) method, where a %GI above 50% is considered efficacious. The study found that Amprolium exhibited a %GI of 56.86, indicating partial resistance but retaining moderate efficacy, while Sulphaquinoxaline showed a similar %GI of 58.15 [1]. In contrast, another study on Iranian field isolates reported complete resistance to Diclazuril and partial resistance to Salinomycin, but noted that Amprolium+Ethopabate retained some sensitivity [2]. These region-specific data underscore that Amprolium's efficacy profile can differ significantly from other drug classes in the face of evolving resistance, making local susceptibility testing essential before procurement.

Drug Resistance Eimeria spp. Field Isolates

Optimal Application Scenarios for Amprolium Based on Evidence of Differentiation


Prophylactic Use in Broiler Production with Emphasis on Short Withdrawal and Safety Margin

Amprolium is optimally applied as a prophylactic coccidiostat in broiler drinking water during the mid-growout phase. The evidence of its mechanism-based selectivity (42.5x higher affinity for parasite vs. host transporters) provides a favorable safety profile, reducing the risk of toxicity compared to some ionophores [1]. Furthermore, its established short withdrawal period of 2-3 days provides critical marketing flexibility for poultry integrators who need to respond quickly to disease challenges without incurring long pre-slaughter holding times [2]. This scenario prioritizes Amprolium for its operational and safety advantages over alternatives with longer withdrawal times or narrower safety margins.

Therapeutic Intervention in Ovine Coccidiosis Outbreaks

For clinical coccidiosis outbreaks in sheep flocks, Amprolium is a preferred therapeutic agent. The quantitative data shows that a 7-day oral treatment at 62.50 mg/kg BW achieves >93% reduction in oocyst output within 8 days and sustains >95% reduction through day 28 [3]. This is a starkly superior outcome compared to herbal alternatives, which demonstrate only ~40-60% efficacy. In this scenario, Amprolium's proven high efficacy in rapidly suppressing oocyst shedding directly translates to reduced environmental contamination, lower morbidity, and better growth recovery, justifying its use over less potent natural products.

Coccidiosis Management in Systems with Documented Ionophore or Diclazuril Resistance

In poultry operations where routine sensitivity testing has identified reduced susceptibility or resistance to ionophores (e.g., salinomycin) or other synthetic compounds (e.g., diclazuril), Amprolium becomes a strategic component of a rotational program. Field studies from different geographical regions confirm that Amprolium can retain moderate efficacy (e.g., %GI of 56.86) even when other drug classes show complete or partial resistance [REFS-4, REFS-5]. In this scenario, the procurement decision is driven by the need to maintain a diverse anticoccidial arsenal. Amprolium's distinct mechanism of action (thiamine antagonism) makes it a logical choice to rotate with ionophores or other synthetics to slow the development of further resistance and manage otherwise hard-to-control Eimeria populations.

Combinatorial Therapy with Ethopabate for Enhanced Spectrum and Potency

Amprolium's differentiation is further enhanced in its commercially available combination with Ethopabate. While standalone Amprolium shows variable efficacy against some field isolates, the combination has demonstrated superior performance in certain resistance contexts [5]. Ethopabate is a folic acid antagonist, and its synergistic effect with Amprolium's thiamine antagonism provides a dual blockade of essential parasite metabolic pathways. This application scenario is ideal for producers facing mixed Eimeria species challenges or where monotherapy with either compound alone yields suboptimal results. The combination product leverages Amprolium's core mechanism while mitigating some of its limitations against specific parasite stages or resistant strains.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amprolium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.